molecular formula C5H4BrNO2 B2882604 3-bromo-1H-pyrrole-2-carboxylic acid CAS No. 145821-55-2

3-bromo-1H-pyrrole-2-carboxylic acid

Cat. No.: B2882604
CAS No.: 145821-55-2
M. Wt: 189.996
InChI Key: GCGLHBLIXZLOAL-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4BrNO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The bromine atom is attached to the third carbon of the pyrrole ring, and the carboxylic acid group is attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1H-pyrrole-2-carboxylic acid. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1H-pyrrole-2-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

    1H-Pyrrole-2-carboxylic acid: Lacks the halogen substituent.

    3-Iodo-1H-pyrrole-2-carboxylic acid: Contains an iodine atom instead of bromine.

Uniqueness

3-Bromo-1H-pyrrole-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets in medicinal chemistry applications .

Properties

IUPAC Name

3-bromo-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGLHBLIXZLOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-1H-pyrrole-2-carbaldehyde (0.44 g, 2.53 mmol) in tert-butanol (5.0 ml) was added 2-methyl-2-butene/2M in THF (5.09 ml, 48.0 mmol). To the reaction mixture was added sodium phosphate mono-H2O (2.461 g, 17.70 mmol) and sodium chlorite (2.058 g, 22.76 mmol) dissolved in water (5.00 ml) at RT over a period of 15 min. The solution was stirred overnight. The reaction mixture was acidified to pH˜4 with 10% aqueous citric acid and extracted with EtOAc (5×30 mL). The organic layers were combined, dried over sodium sulfate filtered and evaporated. The crude material was triturated with minimal amount of EtOAc to afford 3-bromo-1H-pyrrole-2-carboxylic acid (0.35 g, 73% yield) as a tan solid. The filtrate solution was evaporated to afford an impure mixture of the product as an oil. 1H NMR (400 MHz, DMSO-d6): δ ppm 12.55 (br. s., 1H) 12.00 (br. s., 1H) 6.96 (t, 1H) 6.26 (t, 1H). MS: m/z 188.0 (M−1).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.09 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium phosphate mono-H2O
Quantity
2.461 g
Type
reactant
Reaction Step Two
Quantity
2.058 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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